(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a number of medicinal compounds .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Molecular Structure Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 .
Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
Physical and Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .
Scientific Research Applications
Structure-Activity Relationships in Endothelin Receptor Antagonists
Research on ethenesulfonamide derivatives, including compounds similar to "(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide," has provided valuable insights into the design of novel endothelin receptor antagonists. These compounds have shown potential in addressing endothelin-mediated diseases due to their selective inhibitory activity. For instance, modifications at the phenyl group of ethenesulfonamide derivatives have led to the discovery of mixed ET(A)/ET(B) antagonists, demonstrating the importance of structural modifications in enhancing biological activity (Harada et al., 2001).
Synthesis and Antimicrobial Activity
Another application of related compounds involves the synthesis and evaluation of their antimicrobial properties. For example, arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share a structural resemblance to the compound of interest, have been synthesized and tested against various bacterial and fungal strains, showing promising antimicrobial activity (Sarvaiya et al., 2019).
Future Directions
Properties
IUPAC Name |
(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,12-11-15-7-3-1-4-8-15)19-14-17-13-18(20-23-17)16-9-5-2-6-10-16/h1-13,19H,14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYUSACGEAIDAF-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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